molecular formula C21H20FN3O B2436298 6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1189724-14-8

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2436298
CAS No.: 1189724-14-8
M. Wt: 349.409
InChI Key: PXBNFZFNPSIRAJ-UHFFFAOYSA-N
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Description

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a phenyl group attached to the nitrogen atom, and a piperidine-1-carbonyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is known to affect the respiratory system .

Future Directions

The compound is part of a novel M4 PAM scaffold based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core . This represents a distinct departure from the classical M4 PAM chemotypes and suggests potential future directions for research and development . Further modifications to improve the potency of this series are currently under progress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: Lacks the phenyl and piperidine-1-carbonyl groups.

    N-phenylquinoline: Lacks the fluorine and piperidine-1-carbonyl groups.

    3-(piperidine-1-carbonyl)quinoline: Lacks the fluorine and phenyl groups.

Uniqueness

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the phenyl and piperidine-1-carbonyl groups contribute to its biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

(4-anilino-6-fluoroquinolin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-15-9-10-19-17(13-15)20(24-16-7-3-1-4-8-16)18(14-23-19)21(26)25-11-5-2-6-12-25/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBNFZFNPSIRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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